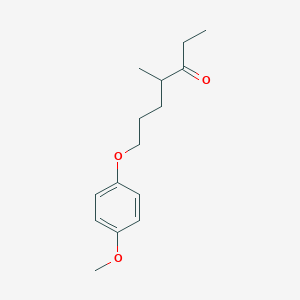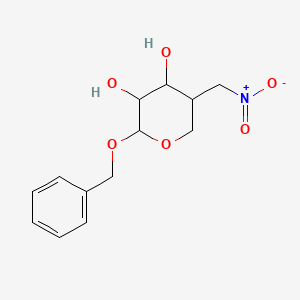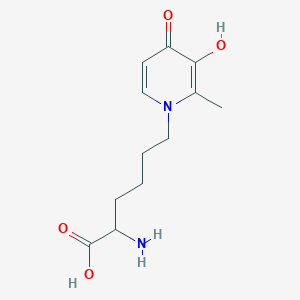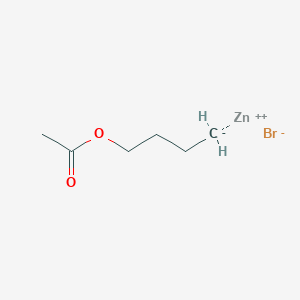
2-amino-3-(4-sulfophenyl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-Sulfophenyl)propansäure ist eine organische Verbindung mit der Summenformel C9H11NO5S. Es ist ein Derivat von Phenylalanin, bei dem die Phenylgruppe durch eine Sulfonsäuregruppe ersetzt wird. Diese Verbindung ist für ihre Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie und Medizin.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-3-(4-Sulfophenyl)propansäure beinhaltet typischerweise die Sulfonierung von Phenylalaninderivaten. Eine gängige Methode ist die Reaktion von Phenylalanin mit Schwefelsäure unter kontrollierten Bedingungen, um die Sulfonsäuregruppe in para-Position des Phenylrings einzuführen .
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Amino-3-(4-Sulfophenyl)propansäure beinhaltet oft großtechnische Sulfonierungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Steuerungssysteme, um eine gleichmäßige Produktqualität zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-sulfophenyl)propanoic acid typically involves the sulfonation of phenylalanine derivatives. One common method is the reaction of phenylalanine with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the para position of the phenyl ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Reaktionstypen
2-Amino-3-(4-Sulfophenyl)propansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxime oder Nitrile zu bilden.
Reduktion: Die Sulfonsäuregruppe kann unter bestimmten Bedingungen zu einem Sulfonamid reduziert werden.
Substitution: Die Sulfonsäuregruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und Sulfonatester oder -amide bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Oxime, Nitrile, Sulfonamide und Sulfonatester, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-Sulfophenyl)propansäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre Rolle in Stoffwechselwegen und ihr Potenzial als biochemischer Marker untersucht.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um ihr potenzielles therapeutisches Anwendungsspektrum zu erforschen, einschließlich ihrer Verwendung als Vorläufer für die Medikamentenentwicklung.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-3-(4-Sulfophenyl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Sulfonsäuregruppe verbessert ihre Löslichkeit und Reaktivität, wodurch sie an verschiedenen biochemischen Prozessen teilnehmen kann. Sie kann als Substrat für Enzyme wirken und Stoffwechselwege und Zellfunktionen beeinflussen .
Wissenschaftliche Forschungsanwendungen
2-amino-3-(4-sulfophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-3-(4-sulfophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. It can act as a substrate for enzymes, influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-3-(4-Hydroxyphenyl)propansäure
- 2-Amino-3-(4-Bromphenyl)propansäure
- 3-(4-Aminophenyl)propansäure
Einzigartigkeit
2-Amino-3-(4-Sulfophenyl)propansäure ist aufgrund des Vorhandenseins der Sulfonsäuregruppe einzigartig, die ihr besondere chemische und physikalische Eigenschaften verleiht. Diese Gruppe verbessert ihre Wasserlöslichkeit und Reaktivität in verschiedenen chemischen Reaktionen, was sie zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht .
Eigenschaften
Molekularformel |
C9H11NO5S |
|---|---|
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
2-amino-3-(4-sulfophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15) |
InChI-Schlüssel |
ALQIUGWFHKQQHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester](/img/structure/B12293440.png)
![2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid](/img/structure/B12293450.png)
![7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B12293458.png)

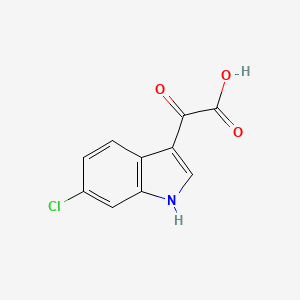
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
